Clonostachydiol

Übersicht

Beschreibung

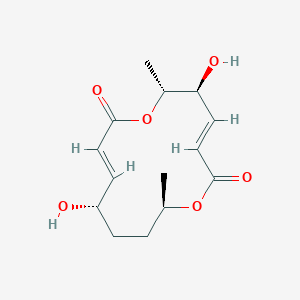

The compound “Clonostachydiol” is a complex organic molecule characterized by multiple hydroxyl groups and a dioxacyclotetradeca-diene-dione structure

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into its mechanism of action.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments for various diseases.

Industry

In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or materials with unique properties.

Wirkmechanismus

Clonostachydiol, also known as (3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione, is a macrodiolide-type anthelmintic derived from the fungus Clonostachys cylindrospora . This article will explore the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It is known to exhibit anthelmintic activity , suggesting that it likely interacts with biological targets associated with parasitic worms.

Mode of Action

Its anthelmintic activity suggests that it may interact with its targets to disrupt the normal functioning of parasitic worms .

Biochemical Pathways

Given its anthelmintic activity, it is plausible that it interferes with essential biochemical pathways in parasitic worms, leading to their death or expulsion .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound and its overall pharmacological effect. Future research should focus on elucidating these properties to better understand the compound’s therapeutic potential .

Result of Action

Its anthelmintic activity suggests that it likely induces molecular and cellular changes in parasitic worms that lead to their death or expulsion .

Action Environment

Factors such as temperature, ph, and the presence of other biological or chemical agents could potentially influence its activity .

Biochemische Analyse

Biochemical Properties

Clonostachydiol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is cytotoxic to P388, L1210, HT-29, and A549 cancer cells

Cellular Effects

This compound influences cell function by exerting cytotoxic effects on various types of cells, including cancer cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Clonostachydiol” typically involves multi-step organic reactions. The process may start with the preparation of the core dioxacyclotetradeca-diene-dione structure, followed by the introduction of hydroxyl and methyl groups through selective functionalization reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other dioxacyclotetradeca-diene-dione derivatives with different substituents. Examples include:

- Clonostachydiol

- This compound

Uniqueness

The uniqueness of “this compound” lies in its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Biologische Aktivität

Clonostachydiol is a secondary metabolite derived from fungi, particularly from the genus Clonostachys. It has garnered attention due to its diverse biological activities, including anthelmintic, cytotoxic, and antimicrobial effects. This article synthesizes recent findings regarding the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is classified as a macrodiolide with a complex structure that influences its biological activity. The stereochemistry of this compound has been revised to reflect its enantiomeric form, which is critical for understanding its mechanism of action and efficacy in various applications .

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₄O₄ |

| Molecular Weight | 256.34 g/mol |

| Classification | Macrodiolide |

| Source | Clonostachys cylindrospora |

Anthelmintic Activity

This compound has demonstrated significant anthelmintic properties, particularly against Haemonchus contortus, a parasitic nematode affecting livestock. Research indicates that subcutaneous administration of this compound at a dosage of 2.5 mg/kg body weight resulted in an 80-90% reduction in nematode larvae . This efficacy suggests its potential as a veterinary antiparasitic agent.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has been tested against human prostate cancer (LN-caP), breast cancer (SK-BR3), colon cancer (HT29), and cervix cancer (HeLa) cells, with promising results indicating its potential for therapeutic applications in oncology .

Table 2: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Remarks |

|---|---|---|

| LN-caP | 15 | Significant cytotoxicity |

| SK-BR3 | 12 | Moderate to high cytotoxicity |

| HT29 | 18 | Effective at higher concentrations |

| HeLa | 10 | Strong cytotoxic response |

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various bacterial strains. It has shown effectiveness against Staphylococcus aureus and other methicillin-resistant strains (MRSA), as well as antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentration (MIC) values indicating moderate effectiveness .

Table 3: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 14.4 | Bactericidal |

| Methicillin-resistant Staphylococcus aureus | 16.0 | Bactericidal |

| Candida albicans | 20.0 | Antifungal |

| Aspergillus niger | 18.0 | Antifungal |

Veterinary Applications

A study conducted on sheep demonstrated the effectiveness of this compound in reducing H. contortus larvae in feces and water samples by approximately 80-90% when administered at the recommended dosage. This finding supports the use of this compound as a viable treatment option for parasitic infections in livestock, highlighting its potential role in sustainable agriculture practices .

Cancer Treatment Research

In a laboratory setting, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it could inhibit cell proliferation significantly, suggesting that further development could lead to novel anticancer therapies .

Eigenschaften

IUPAC Name |

(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVNIYICRYPPEB-RVEWEFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017523 | |

| Record name | Clonostachydiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147317-35-9 | |

| Record name | Clonostachydiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147317359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clonostachydiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.